Diethylene Glycol Bis(p-toluenesulfonate)
Overview
Description
Synthesis Analysis
The synthesis of compounds related to DEGBTS often involves the reaction of diethylene glycol with derivatives of p-toluenesulfonate. For example, diethylene glycol-bis(3-methylimidazolium) dihydroxide was prepared through the reaction between sodium hydroxide and diethylene glycol-bis(3-methylimidazolium) dibromide in aqueous ethanol at room temperature (Niknam et al., 2016). This method could potentially be adapted for the synthesis of DEGBTS by substituting the appropriate tosylate (p-toluenesulfonate) derivative.
Molecular Structure Analysis
The structure of related compounds indicates the potential for complex formation and the role of diethylene glycol in bridging units. For instance, bis(2,2:6,2-terpyrid-4'-yl) diethylene glycol was utilized for polymerization with FeCl2 to form water-soluble coordination polymers, suggesting that DEGBTS may also participate in complex molecular architectures (Schmatloch et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving diethylene glycol and p-toluenesulfonate derivatives are key to synthesizing various functional molecules. The chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates demonstrates the chemical versatility and potential for high purity in products related to DEGBTS (Wawro et al., 2016).
Physical Properties Analysis
The physical properties of DEGBTS-related compounds, such as solubility and viscosity, are influenced by their molecular structure. The synthesis of water-soluble coordination polymers from diethylene glycol derivatives underscores the importance of molecular configuration in determining physical properties (Schmatloch et al., 2002).
Chemical Properties Analysis
The chemical properties of DEGBTS can be inferred from the reactivity of diethylene glycol and p-toluenesulfonate derivatives. The preparation of diethylene glycol monoallyl ether glucoside through the reaction with glucose in the presence of p-toluenesulfonic acid catalyst shows the reactivity of these compounds and their potential for creating diverse chemical structures (Xu Bao-cai, 2013).
Scientific Research Applications
Synthesis and Applications in Organic Chemistry:
- Wawro et al. (2016) detailed the synthesis of octa(ethylene glycol) p-toluenesulfonate, a derivative within the oligo(ethylene glycol) family, noting its high yield and cost-effectiveness due to a chromatography-free process. This derivative has potential applications in organic chemistry and materials science due to its properties and ease of synthesis (Wawro et al., 2016).
Catalysis in Chemical Reactions:
- Niknam et al. (2016) explored the use of Diethylene glycol-bis(3-methylimidazolium) dihydroxide as a catalyst for synthesizing 4H-pyrane derivatives in aqueous medium, demonstrating its efficiency and recyclability (Niknam et al., 2016).
Polymer Science:
- Schmatloch et al. (2002) synthesized water-soluble coordination polymers using bis(2,2:6,2-terpyrid-4'-yl) diethylene glycol. These polymers exhibit properties like high-temperature stability and the ability to form larger ring structures or linear coordination polymers (Schmatloch et al., 2002).
Inclusion Complexation with Organic Dyes:
- Zhao et al. (2010) synthesized bis(β-cyclodextrin)s linked with diethylene glycol and studied their inclusion complexation with various organic dyes. These compounds showed enhanced molecular binding ability, highlighting their potential in applications requiring molecular recognition and binding (Zhao et al., 2010).
Material Science and Luminescence Studies:
- Wang et al. (2014) investigated Cd(II)-MOFs (Metal-Organic Frameworks) incorporating diethylene glycol ether-bridging ligands. These frameworks showed reversible adsorption capabilities and guest-dependent luminescent properties, indicating their potential in separation processes and sensing applications (Wang et al., 2014).
Safety And Hazards
Diethylene Glycol Bis(p-toluenesulfonate) is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .
properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPNTJBGPQTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80996114 | |
Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene Glycol Bis(p-toluenesulfonate) | |
CAS RN |
7460-82-4 | |
Record name | Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7460-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol ditosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7460-82-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylene Glycol Bis(p-toluenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL DITOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92EG77LWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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